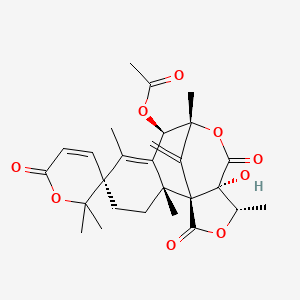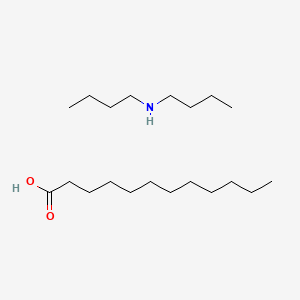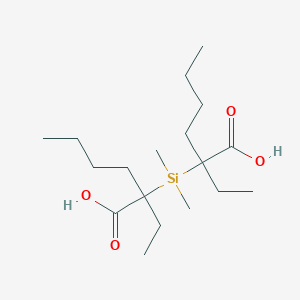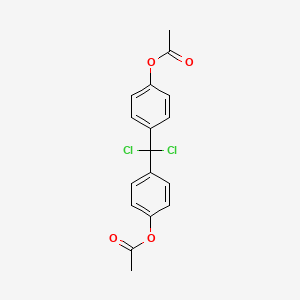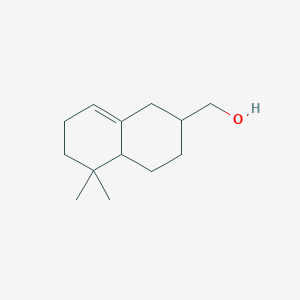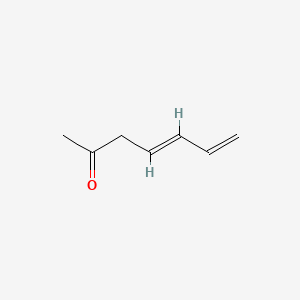
Hepta-4,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-4,6-dien-2-one is an organic compound characterized by a seven-carbon chain with two conjugated double bonds and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-4,6-dien-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by dehydration to form the conjugated diene system. Another method includes the use of Grignard reagents to introduce the diene functionality into a ketone precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Hepta-4,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
Hepta-4,6-dien-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of hepta-4,6-dien-2-one involves its interaction with various molecular targets and pathways. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in the formation of cyclic compounds. Additionally, the ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Hepta-4,6-dien-2-one can be compared with other similar compounds, such as:
Hexa-2,4-dien-1-one: This compound has a shorter carbon chain and lacks the additional double bond, making it less reactive in certain pericyclic reactions.
Octa-4,6-dien-2-one: With an additional carbon, this compound exhibits different physical properties and reactivity patterns.
Cycloheptadienone: A cyclic analog that shows distinct reactivity due to ring strain and conjugation.
This compound stands out due to its unique combination of a conjugated diene system and a ketone functional group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
94291-57-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(4E)-hepta-4,6-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-5H,1,6H2,2H3/b5-4+ |
InChI Key |
RYERNMBUXSIYLX-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)C/C=C/C=C |
Canonical SMILES |
CC(=O)CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


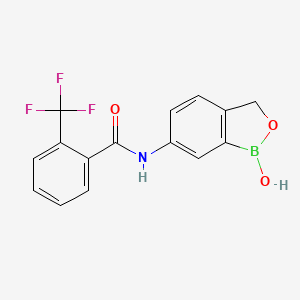
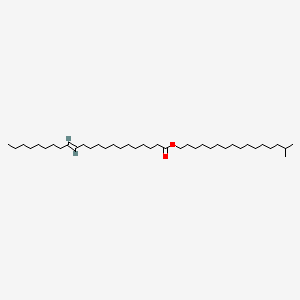
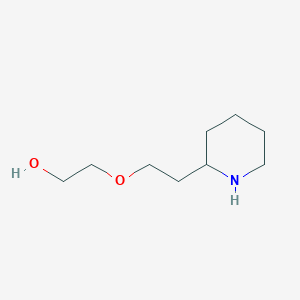
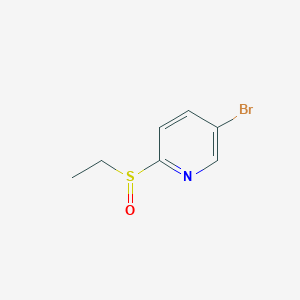
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)

